Disulfide, bis(2-bromoethyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Multidentate Chalcogen-Containing Ligands

Specific Scientific Field: Organic Chemistry

Summary of the Application: Derivatives of bis(2-bromoethyl) sulfide of the general formula (RSCH2CH2)2S, where R = Me, Et, Pr, i-Pr, Bu, i-Bu, t-Bu, C6H13, Cy, Ph, and Bn, were synthesized and characterized . These compounds are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Methods of Application or Experimental Procedures: Two approaches were followed for the synthesis of multidentate SSS ligands based on the reaction of bis(2-bromoethyl) sulfide with thiolates . The first approach involved the synthesis of ligands with methyl and ethyl substituents from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the corresponding diorganyl disulfides under basic conditions . The second approach involved the synthesis of other derivatives by direct reaction of bis(2-bromoethyl) sulfide with potassium thiolates generated in situ from the corresponding thiols in alcohol or aqueous alcohol .

Results or Outcomes: The synthesized compounds were characterized by IR and 1H and 13C NMR spectra . The compounds showed potential as electron-donating multidentate ligands, promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Synthesis of Heterocyclic and Crown Ether

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Bis(2-bromoethyl) ether is used for the synthesis of heterocyclic and crown ether . It is also used as a pharmaceutical intermediate .

Synthesis of Linkers

Specific Scientific Field: Chemical Synthesis

Summary of the Application: “Disulfide, bis(2-bromoethyl)” is used in the synthesis of various linkers . These linkers can be used in a variety of chemical reactions, including the formation of complex molecules .

Synthesis of Heterocyclic and Crown Ether

Summary of the Application: “Disulfide, bis(2-bromoethyl)” is used for the synthesis of heterocyclic and crown ether . It is also used as a pharmaceutical intermediate .

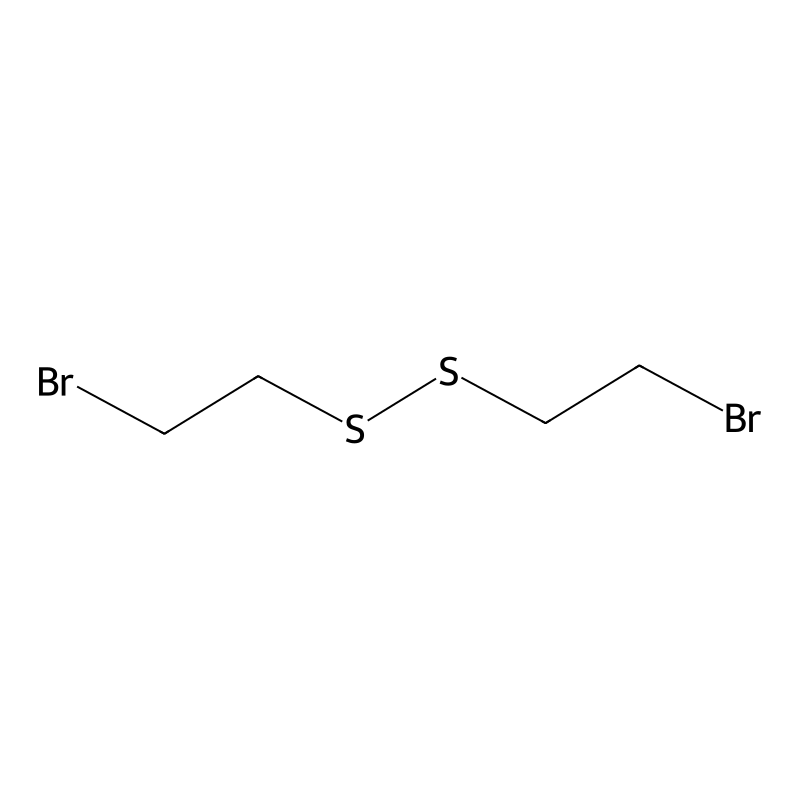

Disulfide, bis(2-bromoethyl) also known as 1,2-bis(2-bromoethyl)disulfane, is an organic compound with the chemical formula C₄H₈Br₂S₂. It belongs to the class of organic disulfides, which contain a sulfur-sulfur (S-S) bond. Disulfide, bis(2-bromoethyl) is not widely used commercially but has been studied in scientific research for its potential applications [].

Molecular Structure Analysis

The key feature of the molecule is the central S-S bond linking two bromoethyl groups (CH₂CH₂Br). Each bromoethyl group has a bromine atom (Br) attached to a saturated carbon chain (CH₂CH₂). The presence of two bromine atoms makes the molecule relatively heavy with a molecular weight of 280.04 g/mol [].

Chemical Reactions Analysis

- Synthesis: Disulfide, bis(2-bromoethyl) can potentially be synthesized from the corresponding dithiol (disulfhydryl compound) with an oxidizing agent like hydrogen peroxide (H₂O₂) following a general oxidation reaction for disulfides [].

H₂C=CH-SH + H₂O₂ → H₂C=CH-S-S-CH=CH₂ + H₂O

(Dithiol) (Disulfide)

- Hydrolysis: Under strong acidic or basic conditions, the S-S bond might undergo cleavage, breaking the molecule into its constituent bromoethane thiosulphonic acid moieties [].

C₄H₈Br₂S₂ + 4H₂O → 2 BrCH₂CH₂SO₂H + 2H₂S

- Alkylation: The bromoethyl groups might participate in alkylation reactions with suitable nucleophiles depending on reaction conditions [].

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless liquid or solid at room temperature [].

- Melting point and boiling point: Expected to be moderate due to the presence of the bromoethyl groups [].

- Solubility: Likely soluble in organic solvents like dichloromethane and chloroform due to the non-polar bromoethyl groups [].

- Stability: The S-S bond is generally stable, but the molecule might be susceptible to decomposition under strong acidic or basic conditions [].

Disulfide, bis(2-bromoethyl) has been employed in biological research, particularly in the study of disulfide bond formation and cleavage within proteins and peptides. Its ability to interact with thiol groups makes it valuable for investigating redox biology and the dynamics of protein folding and stability. Additionally, the compound is explored for potential therapeutic applications, including drug development and delivery systems due to its capacity to form stable disulfide linkages .

The synthesis of disulfide, bis(2-bromoethyl) typically involves the following steps:

- Reaction of 2-Bromoethanol with Sulfur Dichloride: This reaction forms an intermediate that contains sulfur.

- Oxidation: The intermediate is subsequently oxidized to yield disulfide, bis(2-bromoethyl). Common solvents for this process include dichloromethane, and it is performed under controlled temperature conditions to ensure high yield and purity.

In industrial settings, large-scale reactors are used to optimize the production process, which may include distillation and recrystallization steps for purification.

Studies involving disulfide, bis(2-bromoethyl) have focused on its interactions with thiol-containing compounds. These interactions can lead to the formation of unsymmetrical disulfides when reacted with other thiols, showcasing its utility in dynamic covalent chemistry. Such studies are crucial for understanding the reactivity patterns of disulfides in biological systems and their potential applications in drug design .

Disulfide, bis(2-bromoethyl) shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Reactivity |

|---|---|---|

| Disulfide, bis(2-chloroethyl) | Contains chlorine instead of bromine | Less reactive than bromine variant |

| Disulfide, bis(2-iodoethyl) | Contains iodine | More reactive than chloro variant |

| Disulfide, bis(2-fluoroethyl) | Contains fluorine | Generally less reactive |

Uniqueness: Disulfide, bis(2-bromoethyl) is distinct due to its bromine atoms which enhance reactivity in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This makes it particularly useful for synthetic applications where higher reactivity is desired.